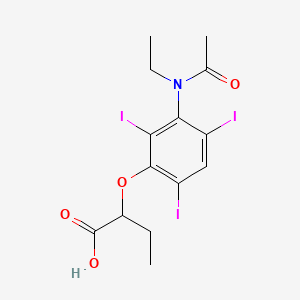![molecular formula C8H14O2 B15348471 Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: is a chemical compound with the molecular formula C8H14O2 . It belongs to the class of organic compounds known as oxiranes, which are characterized by a three-membered ring containing one oxygen atom and two carbon atoms. This compound is also referred to as a glycidyl ether derivative due to the presence of the oxirane (epoxide) functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]- typically involves the reaction of 2-ethyl-3-bromopropane with ethylene oxide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide attacks the bromopropane to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: can undergo various types of chemical reactions, including:
Oxidation: : The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: : The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Diols, aldehydes, and carboxylic acids.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : Amides, esters, and thioethers.
Aplicaciones Científicas De Investigación
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic uses, such as in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]- exerts its effects depends on the specific application
Enzymes: : Acting as an inhibitor or activator of specific enzymes.
Receptors: : Binding to receptors and modulating their activity.
Pathways: : Influencing metabolic or signaling pathways.
Comparación Con Compuestos Similares
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: is similar to other oxirane derivatives, such as ethylene oxide and propylene oxide . it is unique in its structure and reactivity due to the presence of the ethyl and oxiranyl groups. These structural differences can lead to variations in chemical behavior and applications.
List of Similar Compounds
Ethylene oxide
Propylene oxide
Butylene oxide
Glycidyl methacrylate
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-ethyl-3-[2-(oxiran-2-yl)ethyl]oxirane |
InChI |
InChI=1S/C8H14O2/c1-2-7-8(10-7)4-3-6-5-9-6/h6-8H,2-5H2,1H3 |
Clave InChI |
VPWJJORVYOPDHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(O1)CCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[5-[(hydroxyamino)methylene]-1,3-cyclopentadien-1-YL]-, (E)-(9CI)](/img/structure/B15348393.png)
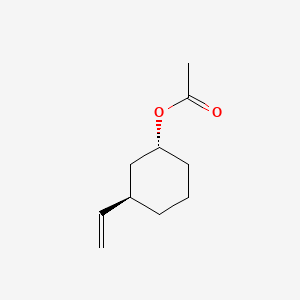
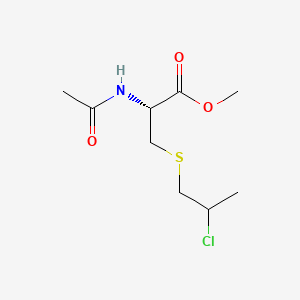
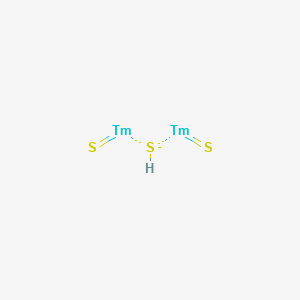
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)

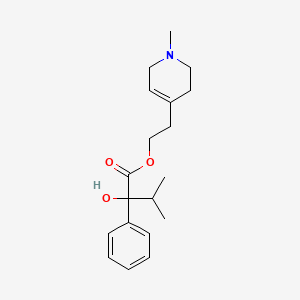
![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)
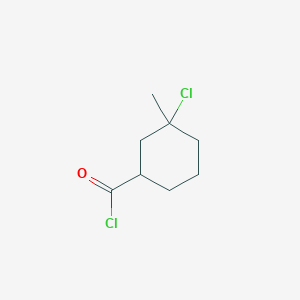
![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)
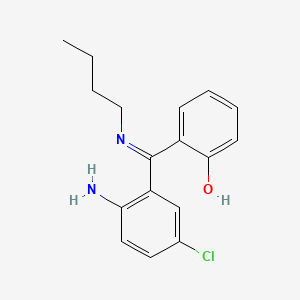
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)

